molecular formula C16H14BrN3O B2744299 (2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903291-25-7

(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No.: B2744299
CAS No.: 1903291-25-7
M. Wt: 344.212
InChI Key: MIESFDQODXIUJA-UHFFFAOYSA-N
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Description

(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a potent and selective cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound is a structurally optimized analogue derived from the well-characterized ROCK inhibitor H-1152, designed for enhanced potency and selectivity. Its primary research value lies in its ability to specifically target the ATP-binding site of ROCK isoforms (ROCK1 and ROCK2), thereby inhibiting the phosphorylation of downstream effectors such as myosin phosphatase target subunit 1 (MYPT1) and cofilin. Researchers utilize this compound to probe the intricate roles of the Rho/ROCK signaling pathway in diverse cellular processes, including actin cytoskeleton reorganization , cell adhesion and motility , and the regulation of apoptosis . Its application is critical in neuroscience research, particularly in studies of axon guidance, growth cone collapse, and neurite outgrowth , where ROCK signaling is a key mediator. Furthermore, it is a vital tool compound in oncological research for investigating cancer cell invasion and metastasis , as well as in cardiovascular research for examining vascular smooth muscle cell contraction and endothelial function . The stereospecific (5R,8S) configuration is essential for its high-affinity binding and biological activity, making this enantiomer a precise pharmacological tool for dissecting ROCK-dependent mechanisms in cellular and disease models.

Properties

IUPAC Name

(2-bromophenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-4-2-1-3-11(13)16(21)20-10-5-6-15(20)12-8-18-9-19-14(12)7-10/h1-4,8-10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESFDQODXIUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromophenyl group and a tetrahydro-epiminocyclohepta[d]pyrimidine moiety. Its unique stereochemistry (5R,8S) may influence its biological interactions. The molecular formula is C16H18BrN3OC_{16}H_{18}BrN_{3}O with a molecular weight of approximately 350.24 g/mol.

Antidiabetic Potential

Research indicates that compounds structurally similar to this molecule have shown significant antidiabetic activity. For example, pyrrolo[2,3-d]pyrimidine analogues demonstrated inhibition of the α-amylase enzyme with IC50 values ranging from 0.252 to 0.281 mM. The interaction studies suggest that this compound may also exhibit similar inhibitory effects.

Anticancer Activity

The compound's structural properties suggest potential as an anticancer agent. Studies on related compounds have demonstrated activity against various cancer cell lines. For instance, tricyclic compounds have been identified as inhibitors of mutant IDH enzymes, which are implicated in certain cancers . This opens avenues for exploring the anticancer efficacy of this compound.

Neuropharmacological Effects

Similar compounds have been synthesized for their sedative and anti-anxiety effects. The presence of the bromophenyl group is often associated with enhanced binding affinity to neurotransmitter receptors, suggesting that this compound could possess neuropharmacological properties.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : By inhibiting key enzymes like α-amylase and mutant IDH enzymes.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors due to its structural analogies with known pharmacophores.
  • Cell Cycle Interference : Similar compounds have shown the ability to disrupt cancer cell cycle progression.

Case Studies

Several studies have reported on the biological activities of related compounds:

StudyCompoundActivityFindings
Pyrrolo[2,3-d]pyrimidineAntidiabeticIC50 values between 0.252–0.281 mM
Tricyclic derivativesAnticancerInhibition of mutant IDH enzymes
Benzodiazepine analoguesNeuropharmacologicalSedative and anti-anxiety effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The compound shares its epiminocycloheptapyrimidine core with analogs like "(5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone" (). Key differences include:

  • Substituent Type : The 2-bromophenyl group (present in the target compound) vs. the 4-(thiazol-2-yloxy)phenyl group in the analog.

Bioactivity and Pharmacological Profiles

Pyrimidine derivatives with halogen substituents, such as the chlorophenyl-containing compounds in (e.g., 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl derivatives), exhibit notable bioactivity in antimicrobial and anticancer assays.

Metabolic Stability and Toxicity

Brominated aromatic compounds generally exhibit slower metabolic degradation compared to their chloro or fluoro counterparts due to stronger C-Br bonds. This property is critical for prolonging drug half-life but may increase bioaccumulation risks. In contrast, thiazole-containing analogs () may undergo faster hepatic clearance via oxidative pathways .

Comparative Data Table

Parameter Target Compound Thiazole Analog () Chlorophenyl Derivative ()
Core Structure Epiminocycloheptapyrimidine Epiminocycloheptapyrimidine Chromeno-pyrimidine
Substituent 2-Bromophenyl 4-(Thiazol-2-yloxy)phenyl 2-Chlorobenzylidene/Chlorophenyl
Electronic Profile Electron-withdrawing (Br) Electron-deficient (thiazole) Electron-withdrawing (Cl)
Synthetic Route Likely Pd-catalyzed coupling (inferred from ) Not specified Hydrazine-mediated cyclization
Potential Bioactivity Kinase inhibition, CNS modulation (inferred) Antimicrobial, enzyme inhibition Anticancer, antimicrobial
Metabolic Stability High (slow dehalogenation) Moderate (thiazole oxidation) Moderate (Cl dehalogenation)

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-bromophenyl)((5R,8S)-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone?

Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions , similar to structurally related epiminocycloheptapyrimidine derivatives. Key steps include:

  • Precursor preparation : Use of bromophenyl-substituted hydrazonoyl chlorides (e.g., N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride) and chiral imine intermediates .
  • Cycloaddition : Optimize reaction conditions (solvent, temperature) to control stereoselectivity. Dichloromethane at 0–5°C is often employed to minimize racemization .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) and crystallization from ethanol to isolate enantiomerically pure product .

Basic: How can researchers validate the stereochemical configuration of the (5R,8S) epiminocycloheptapyrimidine core?

Answer : Use X-ray crystallography for definitive stereochemical assignment. Key steps:

  • Crystal growth : Slow evaporation of a saturated solution in ethanol or acetonitrile.
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply the SHELX suite (SHELXL for refinement) to resolve chiral centers, ensuring R-factor convergence below 0.05 . Alternative methods include NOESY NMR to confirm spatial proximity of protons in the bicyclic system .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer : A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and the epiminocycloheptapyrimidine framework (distinct methine and methylene signals) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Chiral stationary phases (e.g., Chiralpak IA) to assess enantiomeric excess (>98% for pharmacological relevance) .

Advanced: How does the (5R,8S) stereochemistry influence the compound’s biological activity?

Answer : The chiral epiminocycloheptapyrimidine core dictates target binding. For example:

  • Docking studies : The (5R,8S) configuration aligns the bromophenyl group into hydrophobic pockets of enzymes (e.g., kinase targets), while the pyrimidine nitrogen forms hydrogen bonds with catalytic residues .
  • Pharmacological assays : Compare enantiomers in vitro; the (5R,8S) form typically shows 10–100x higher potency in enzyme inhibition assays than its (5S,8R) counterpart .

Advanced: What strategies address low yields in the final cycloaddition step?

Answer : Optimize reaction kinetics and thermodynamics :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows DMF increases yields by 20% compared to dichloromethane .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield from 45% to 68% .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer : Apply meta-analysis frameworks :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (IC₅₀ vs. EC₅₀).
  • Statistical tools : Use ANOVA to identify outliers and hierarchical clustering to group datasets by experimental conditions .
  • Mechanistic studies : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Advanced: What computational methods predict the compound’s environmental fate and toxicity?

Answer : Leverage QSPR (Quantitative Structure-Property Relationship) models :

  • Software : EPI Suite™ to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR).
  • Molecular dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • Validation : Cross-reference with experimental data from microcosm studies (soil/water systems) .

Advanced: How can machine learning enhance SAR studies for this compound?

Answer : Implement deep learning pipelines :

  • Feature engineering : Use RDKit to generate molecular descriptors (e.g., topological polar surface area, logP).
  • Model training : Train graph neural networks (GNNs) on public datasets (ChEMBL, PubChem) to predict binding affinities for kinase targets .
  • Validation : Prioritize synthetic targets with Pareto optimization (balancing potency, solubility, and synthetic feasibility) .

Advanced: What green chemistry approaches minimize waste in synthesis?

Answer : Adopt atom-economical protocols :

  • Catalytic methods : Replace stoichiometric reagents with organocatalysts (e.g., proline derivatives) in cycloaddition steps.
  • Solvent recycling : Use membrane distillation to recover >90% of DMF .
  • Waste analysis : Apply E-factor calculations to track mass efficiency, targeting values <5 .

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